Product packaging for 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole(Cat. No.:CAS No. 1415559-65-7)

4-Bromo-2-(6-methoxypyridin-2-yl)thiazole

Cat. No.: B3027845
CAS No.: 1415559-65-7
M. Wt: 271.14
InChI Key: QDSWVOIIURHOFF-UHFFFAOYSA-N
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Description

4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (CAS 1415559-65-7) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a brominated thiazole core linked to a 6-methoxypyridine ring, a structural motif prevalent in the development of biologically active molecules. Its primary research value lies in its role as a versatile building block for the synthesis of more complex 2-aminothiazole derivatives via cross-coupling reactions, such as the Suzuki-Miyaura reaction . Researchers are exploring this family of compounds for their potential as therapeutic agents, particularly in the central nervous system. Structural analogs of this compound have been investigated as potential neurological agents in preclinical research, with studies highlighting their ability to exhibit antiprion activity in scrapie-infected murine neuroblastoma cells (ScN2a-cl3) . These 2-aminothiazole-based leads are noted for their desirable pharmacokinetic properties, including excellent stability in liver microsomes, oral bioavailability, and high exposure in the brains of mice, making them promising candidates for further research into the treatment of neurodegenerative diseases . The bromine atom at the 4-position of the thiazole ring makes this compound an excellent substrate for further functionalization, allowing researchers to rapidly generate diverse libraries for structure-activity relationship (SAR) studies. The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2OS B3027845 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole CAS No. 1415559-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(6-methoxypyridin-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c1-13-8-4-2-3-6(11-8)9-12-7(10)5-14-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSWVOIIURHOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=NC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259358
Record name Pyridine, 2-(4-bromo-2-thiazolyl)-6-methoxy-
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URL https://comptox.epa.gov/dashboard/DTXSID701259358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415559-65-7
Record name Pyridine, 2-(4-bromo-2-thiazolyl)-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415559-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(4-bromo-2-thiazolyl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Investigation of Biological Activities and Molecular Mechanisms of 4 Bromo 2 6 Methoxypyridin 2 Yl Thiazole Derivatives

Exploration of Pharmacological Target Interactions (In Vitro Studies)

The in vitro evaluation of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole derivatives has unveiled their potential to interact with a variety of enzymes and receptors, suggesting multiple mechanisms of action.

Enzyme Inhibition Kinetics and Selectivity Profiles

Derivatives of the thiazole (B1198619) family have been extensively studied for their enzyme inhibitory activities, targeting key enzymes implicated in various diseases.

Cyclooxygenases (COX) and Lipoxygenases (LOX): Certain thiazole derivatives have demonstrated potent inhibitory activity against COX-2 and 5-LOX, enzymes crucial in the inflammatory cascade. For instance, thymol-3,4-disubstitutedthiazole hybrids have shown in vitro inhibitory activity against COX-2 with IC50 values nearly equal to the standard drug celecoxib (B62257). semanticscholar.org Specifically, compounds with a lipophilic bromo halogen substitution at the para position of the phenyl moiety at position 4 of the thiazole ring exhibited increased COX-2 inhibitory activity and selectivity. semanticscholar.org Similarly, some 2-thio-diarylimidazoles with a thiazole component have shown significant COX-2 inhibition. nih.gov Furthermore, a series of thiadiazole-thiazolidinone hybrids were identified as dual inhibitors of COX-2 and 15-LOX, with some compounds exhibiting nanomolar potency against COX-2. nih.gov

Kinases: Thiazole derivatives have emerged as promising kinase inhibitors. For example, certain aminothiazole derivatives have been synthesized to target the B-RAFV600E kinase, with some compounds showing exceptional inhibitory effects at nanomolar concentrations, surpassing the activity of the standard drug dabrafenib. nih.gov Other thiazole-containing compounds have been identified as potent blockers of Aurora A and B enzymes, which are key regulators of cell division. nih.gov

Autotaxin (ATX): A series of 4-phenyl-thiazole based compounds have been designed and synthesized as inhibitors of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA). Several of these compounds significantly inhibited ATX at low nanomolar levels, with one derivative showing better inhibitory activity than PF-8380, a well-known potent ATX inhibitor. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key enzyme in the insulin (B600854) signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes. A chemical library screen identified several molecules that inhibited over 50% of PTP1B activity, with the most potent compounds exhibiting Ki values in the low micromolar range. nih.gov Docking studies suggest these inhibitors interact with a secondary binding site, which could contribute to their selectivity. nih.gov

DNA Gyrase: Thiazole derivatives have been investigated as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival. Second-generation 4,5,6,7-tetrahydrobenzo[d]thiazoles have shown improved inhibition of DNA gyrase from both Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. sci-hub.se Additionally, 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines have been identified as promising DNA gyrase inhibitors. als-journal.com

β-Ketoacyl-ACP Synthase (KasA): This enzyme is crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis. While specific data on this compound derivatives is limited, related heterocyclic compounds like indazole sulphonamides have been reported as promising inhibitors of the KasA enzyme. researchgate.net

Table 1: Enzyme Inhibition by Thiazole Derivatives

Enzyme TargetThiazole Derivative ClassKey FindingsReference
Cyclooxygenase-2 (COX-2)Thymol-3,4-disubstitutedthiazole hybridsIC50 values comparable to celecoxib (e.g., 0.037 µM). semanticscholar.org
5-Lipoxygenase (5-LOX)Thymol-3,4-disubstitutedthiazole hybridsHigher inhibitory activity than quercetin. semanticscholar.org
B-RAFV600E KinasePhenyl sulfonyl-containing thiazolesIC50 of 23.1 ± 1.2 nM, surpassing dabrafenib. nih.gov
Autotaxin (ATX)4-phenyl-thiazole derivativesIC50 values as low as 2.19 nM. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B)Benzimidazole derivatives with thiazole-like structuresKi values in the range of 4.2 to 41.3 µM. nih.gov
DNA Gyrase4,5,6,7-tetrahydrobenzo[d]thiazolesNanomolar inhibition of S. aureus and E. coli DNA gyrase. sci-hub.se

Receptor Modulation and Ligand-Binding Assays

While extensive research has focused on the enzyme inhibitory properties of thiazole derivatives, their ability to modulate receptors is also an area of investigation. For instance, (4-Bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone has been shown to inhibit Na+/K+-ATPase, a crucial ion pump that functions as a receptor for cardiotonic steroids. nih.gov This compound displayed inhibitory activity against purified guinea pig brain preparations, which mainly express NAK alpha-2 and alpha-3 subunits, and was also effective against kidney preparations expressing the NAK alpha-1 subunit. nih.gov

Evaluation of Cellular Activities in Disease Models (Preclinical Cell-Based Studies)

The promising in vitro target interactions of thiazole derivatives have translated into significant cellular activities in various preclinical disease models.

Antiproliferative and Cytotoxic Effects in Various Cancer Cell Lines

A significant body of research has highlighted the anticancer potential of thiazole derivatives.

Broad-Spectrum Activity: 4-halogeno-2,5-disubstituted-1,3-thiazoles, including (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, have demonstrated in vitro growth inhibitory activity against a panel of human cancer cell lines, including glioma cell lines. nih.gov This particular compound was found to be approximately 10 times more potent than perillyl alcohol, a known anticancer agent. nih.gov The cytotoxic effects of these compounds were observed to be independent of the cancer cells' intrinsic resistance to apoptosis. nih.gov

Specific Cancer Cell Lines: Thiazole-based stilbene (B7821643) analogs have shown high cytotoxicity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines, with IC50 values in the micromolar range. nih.gov For example, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole exhibited an IC50 of 0.78 µM against MCF-7 cells, while (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole had an IC50 of 0.62 µM against HCT116 cells. nih.gov

Table 2: Antiproliferative Activity of Thiazole Derivatives in Cancer Cell Lines

Thiazole DerivativeCancer Cell LineActivity (IC50)Reference
(4-Bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanoneGlioma, Melanoma, Non-small-cell lung cancer~10x more potent than perillyl alcohol nih.gov
(E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazoleMCF-7 (Breast Cancer)0.78 µM nih.gov
(E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazoleHCT116 (Colon Cancer)0.62 µM nih.gov

Antimicrobial Potency against Specific Bacterial and Fungal Strains

The thiazole scaffold is a key component of many antimicrobial agents. Research has demonstrated the efficacy of various thiazole derivatives against a range of bacterial and fungal pathogens.

Antibacterial Activity: As previously mentioned, derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole that inhibit DNA gyrase also show improved antibacterial activity, particularly against Gram-positive strains such as Enterococcus faecalis, Enterococcus faecium, and S. aureus. sci-hub.se The development of these compounds is aimed at combating bacterial resistance. sci-hub.se

Anti-inflammatory Response in Cellular Models

The anti-inflammatory properties of thiazole derivatives have been demonstrated in various cellular models, often linked to their inhibition of key inflammatory enzymes.

Inhibition of Inflammatory Mediators: The dual inhibition of COX-2 and 5-LOX by thiazole derivatives leads to a reduction in the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. semanticscholar.org This has been shown to translate into in vivo anti-inflammatory effects, such as the inhibition of formalin-induced paw edema in rats. semanticscholar.org Organosilicon-containing thiazole derivatives have also been found to protect against carrageenin-induced edema in vivo. nih.gov

Modulation of Other Biological Processes (e.g., Antidiabetic, Antiviral, Neuroprotective, Antiparasitic Activities)

The thiazole nucleus is a common scaffold in medicinal chemistry, with various derivatives exhibiting a range of biological activities. However, specific research detailing the antidiabetic, antiviral, neuroprotective, or antiparasitic activities of this compound derivatives could not be located in the current body of scientific literature.

General findings for broader classes of thiazole derivatives indicate potential in these areas:

Antidiabetic Activities: Certain thiazole derivatives have been investigated for their potential to manage diabetes. For instance, some thiazolidinedione-containing compounds have shown insulinotropic effects in cell-based assays. nih.gov Additionally, other thiazole analogues have been explored as inhibitors of enzymes relevant to diabetes management. nih.gov

Antiviral Activities: The thiazole ring is a component of some compounds that have been patented for their antiviral properties against a variety of viruses, including those responsible for influenza, hepatitis, and other viral illnesses. nih.gov

Neuroprotective Activities: Some thiazole and thiadiazole derivatives have demonstrated neuroprotective effects in preclinical studies. For example, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown protective action in neuronal cultures under conditions of neurotoxicity. researchgate.netaaem.plnih.gov

Antiparasitic Activities: Various heterocyclic compounds, including some with thiazole-related structures, have been evaluated for their efficacy against parasitic organisms. nih.gov

It is important to reiterate that these findings are for different classes of thiazole derivatives and not specifically for this compound.

Table 1: Illustrative Biological Activities of Various Thiazole Derivatives (Not Specific to this compound)

Biological ActivityGeneral Class of Thiazole DerivativeObserved Effect (Example)
Antidiabetic ThiazolidinedionesInsulinotropic activity in INS-1 cells nih.gov
Antiviral Various Patented ThiazolesInhibition of a range of viruses nih.gov
Neuroprotective 2-amino-1,3,4-thiadiazolesProtection of neuronal cells from toxicity researchgate.netaaem.plnih.gov
Antiparasitic Pyrimido[1,2-a]benzimidazolesActivity against Leishmania major nih.gov

This table provides a general overview of activities found in the broader thiazole chemical space and does not represent data for the specific compound of interest.

Elucidation of Molecular Mechanisms of Action for this compound Analogues

The molecular mechanisms of action for this compound and its analogues have not been specifically elucidated in the available research. The following subsections describe general mechanisms that have been identified for other, structurally different, thiazole-containing compounds.

Cellular Pathway Analysis and Signal Transduction Interventions

There is no specific information available regarding the cellular pathways or signal transduction interventions modulated by this compound derivatives. For other thiazole compounds, a variety of mechanisms have been reported. For example, a study on (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, a different bromo-thiazole derivative, indicated that it inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. nih.gov

Apoptotic and Necrotic Induction Mechanisms in Affected Cell Types

Specific studies on the induction of apoptosis or necrosis by this compound derivatives are not present in the current scientific literature. Research on other classes of thiazole derivatives has shown that some can induce programmed cell death. For instance, certain thiazole-2-acetamide derivatives have been found to induce apoptosis through the activation of caspase-3 and caspase-9, which are key proteins in the apoptotic cascade. nih.gov Other pyrazolyl-thiazole derivatives have also been reported to promote apoptosis in cancer cells. nih.gov

Molecular Basis of Observed Pharmacological Effects

Without specific biological activity data for this compound and its analogues, the molecular basis of their pharmacological effects remains unknown. For other thiazole-based compounds, the molecular basis of their activity is diverse. For example, some thiazole-based stilbene analogs have been shown to act as inhibitors of DNA topoisomerase IB, an enzyme crucial for DNA replication and transcription. nih.gov In other cases, thiazole derivatives have been designed to inhibit tubulin polymerization, thereby disrupting microtubule formation and cell division. nih.gov

Structure Activity Relationship Sar and Rational Design of 4 Bromo 2 6 Methoxypyridin 2 Yl Thiazole Analogues

Impact of the Bromine Atom at Thiazole (B1198619) C4 Position on Biological Activity and Selectivity

The presence of a bromine atom at the C4 position of the thiazole ring is a critical determinant of the molecule's biological activity and selectivity. Halogen atoms, particularly bromine, can influence a compound's properties in several ways. The C4 position of the thiazole ring is less electron-rich compared to the C5 and C2 positions, making it a key site for strategic substitution. ijper.org

The bromine atom's primary contributions to pharmacological activity include:

Lipophilicity and Membrane Permeability : The bulky and lipophilic nature of the bromine atom can enhance the molecule's ability to cross biological membranes, which is crucial for reaching intracellular targets.

Target Binding Interactions : Bromine can act as a key binding point within a receptor's active site, forming halogen bonds—a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which can significantly increase binding affinity and selectivity.

Modulation of Electronic Properties : As an electron-withdrawing group, bromine can influence the electronic distribution within the thiazole ring, affecting the molecule's reactivity and interaction with target proteins.

SAR studies on related thiazole derivatives have consistently shown that halogen substitution is beneficial for biological activity. For instance, in one series of antimicrobial thiazoles, bromo-substituted compounds exhibited the best antifungal activity. nih.gov Similarly, another study suggested that a bromo substituent on a phenyl ring attached to a thiazole moiety was likely responsible for potent antihyperglycemic effects. nih.gov

Table 1: Illustrative Impact of C4-Halogen Substitution on Biological Activity

Compound R1 (C4-Position) Relative Biological Activity Potential Rationale
Analog A-HBaselineLacks specific interactions at C4 pocket.
Analog B-ClIncreasedModerate increase in lipophilicity and potential for halogen bonding.
Analog C-BrOptimal Strong halogen bonding potential, significant increase in lipophilicity, and favorable steric fit. nih.gov
Analog D-IDecreasedMay introduce excessive bulk (steric hindrance), negatively impacting the fit within the receptor pocket.

This table is illustrative, based on general SAR principles for halogenated thiazoles.

Role of the 6-Methoxypyridin-2-yl Moiety in Target Recognition, Binding Affinity, and Efficacy

The 6-methoxypyridin-2-yl moiety serves as a crucial recognition element, guiding the molecule to its biological target and establishing key binding interactions that determine affinity and efficacy. Pyridine-based ring systems are one of the most widely used heterocycles in drug design due to their profound positive effect on pharmacological activity. nih.govresearchgate.net

The key functions of this moiety are:

Pyridine (B92270) Ring : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming critical interactions with amino acid residues in the target protein. rsc.org The aromatic nature of the ring allows for π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan, further anchoring the molecule in the binding site. academie-sciences.fr

Methoxy (B1213986) Group (-OCH₃) : The methoxy group at the 6-position of the pyridine ring significantly influences the molecule's properties. The oxygen atom is a strong hydrogen bond acceptor. Furthermore, the methoxy group can modulate the electronic properties of the pyridine ring and enhance the compound's solubility and metabolic stability. nih.gov SAR studies on other heterocyclic compounds have demonstrated that the presence and position of methoxy groups can enhance antiproliferative activity. nih.gov A study on antitumor agents confirmed that a methoxy group could lead to higher activity than a halogen group in a similar position. ijper.org

The linkage of the pyridine ring at its C2 position to the thiazole's C2 position creates a specific spatial arrangement of these two heterocyclic systems, which is fundamental for orienting the molecule correctly for optimal target engagement.

Systematic Modifications at the Thiazole C2 Linkage and their Pharmacological Consequences

The C2 position of the thiazole ring is the most electron-deficient and, therefore, highly susceptible to nucleophilic attack, making it a prime location for chemical modification. pharmaguideline.com Altering the 6-methoxypyridin-2-yl group attached at this position can have profound pharmacological consequences, as this moiety is integral to target recognition.

Systematic modifications could include:

Positional Isomerism : Moving the linkage from the pyridine's C2 position to its C3 or C4 position would drastically change the molecule's three-dimensional shape and the orientation of the methoxy group and pyridine nitrogen, likely leading to a significant loss or change in activity.

Introduction of Linkers : Inserting a flexible linker (e.g., -CH₂-, -NH-) between the thiazole and pyridine rings could allow for greater conformational freedom. This might enable the molecule to adapt to different binding pocket topographies, potentially increasing affinity, but could also introduce an entropic penalty upon binding.

Studies on related thiazole derivatives have shown that modifications at the C2 position are a cornerstone of SAR exploration. For example, introducing amide-linked phenyl substituents at the C2 position has been shown to produce good antitubercular activity. nih.gov

Exploration of Substituent Effects on Both Heterocyclic Rings (e.g., methoxy, bromo, other halogens, alkyl groups, and their positional isomerism)

Key considerations include:

On the Thiazole Ring : While C4 is occupied by bromine, the C5 position is another site for modification. Electrophilic substitution on the thiazole ring preferentially occurs at the C5 position. pharmaguideline.com Introducing small alkyl groups (e.g., methyl) or other halogens could probe for additional hydrophobic or polar interactions.

On the Pyridine Ring : The positions on the pyridine ring not occupied by the thiazole or methoxy group are available for substitution. Adding electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -NH₂) would systematically alter the electronic landscape of the pyridine ring, affecting its binding properties. nih.gov The position of these substituents is critical; for example, studies on other bioactive compounds have shown that a substituent's effect can vary dramatically based on its position (ortho, meta, or para). mdpi.com

Table 2: Summary of Predicted Substituent Effects on Analogues

Ring Position Substituent Type Predicted Impact on Activity Rationale
ThiazoleC4Other Halogens (F, Cl)Potentially maintained or slightly reduced activity compared to Br.F and Cl are smaller and have different halogen bonding strengths. nih.gov
ThiazoleC5Small Alkyl (e.g., -CH₃)May increase activity if a hydrophobic pocket is present.Fills a small hydrophobic pocket, increasing van der Waals interactions.
PyridineC3, C4, C5Halogens (Cl, F)Variable; could increase or decrease activity.Alters electronics and provides a potential halogen bond donor site. nih.gov
PyridineC3, C4, C5Methyl (-CH₃)May increase activity.Can enhance binding through hydrophobic interactions.
PyridineC6Methoxy (-OCH₃) removalLikely to decrease activity significantly.Removal of a key hydrogen bond acceptor. nih.gov
PyridineC6Ethoxy (-OCH₂CH₃)Potentially maintained or decreased activity.Increases steric bulk, which may or may not be tolerated by the binding site.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for the 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole Series

To further rationalize the design of novel analogues and predict their biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed. QSAR is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features (descriptors).

The development of a QSAR model for the this compound series would involve the following steps:

Data Set Assembly : A series of analogues would be synthesized and their biological activities (e.g., IC₅₀ or Kᵢ values) would be measured under uniform conditions. This forms the training set for the model.

Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). ptfarm.plnih.gov

Model Building : Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the most relevant descriptors to the observed biological activity.

Model Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not a result of chance correlation.

Previous QSAR studies on thiazole derivatives have identified parameters such as polarizability, binding energy, hydration energy, and HOMO energy as being critical for activity. nih.gov A successful QSAR model for this series would provide a powerful predictive tool, allowing medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources in the drug discovery process.

Computational and Theoretical Investigations of 4 Bromo 2 6 Methoxypyridin 2 Yl Thiazole and Derivatives

Quantum Chemical Studies for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic nature of molecules like 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole. DFT calculations are used to optimize the molecular structure and determine its electronic and thermodynamic properties. nih.gov

A key component of these studies is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial descriptors of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov For instance, in studies of related thiazole (B1198619) and pyridine (B92270) derivatives, DFT calculations have shown that modifications to the substituent groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. nih.gov For example, one study on antioxidant pyridine-thiazole derivatives found that a more active compound had a smaller energy gap (5.507 eV) compared to a less active one (5.707 eV), indicating greater reactivity. nih.gov

These computational analyses provide a theoretical foundation for understanding the structure-activity relationships of these compounds. researchgate.net

ParameterSignificanceTypical Findings in Thiazole/Pyridine Derivatives
HOMO EnergyRepresents the electron-donating ability of a molecule.Higher HOMO energy correlates with stronger electron-donating capacity.
LUMO EnergyRepresents the electron-accepting ability of a molecule.Lower LUMO energy correlates with stronger electron-accepting capacity.
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and kinetic stability.A smaller gap generally implies higher reactivity and polarizability. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Prediction and Validation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential mechanism of action of compounds like this compound and its derivatives.

Docking simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between a ligand and a target. A more negative score typically indicates a stronger, more favorable interaction. Studies on various thiazole derivatives have demonstrated their potential to bind to a wide range of biological targets, including protein kinases, DNA gyrase, and proteases. biointerfaceresearch.comnih.govnih.gov For example, in a study of thiazole-chalcone hybrids as DNA gyrase B inhibitors, docking was used to predict binding interactions and affinities. nih.gov Similarly, docking studies on benzothiazole-thiazole hybrids helped identify competitive inhibitors of the p56lck enzyme, a target in cancer therapy. biointerfaceresearch.com The binding mode reveals the specific conformation and orientation of the ligand within the active site, providing a static snapshot of the interaction.

Beyond predicting affinity, docking identifies the specific amino acid residues in the protein's binding pocket that interact with the ligand. These interactions are critical for stabilizing the ligand-protein complex and are typically categorized as:

Hydrogen Bonds: Strong, directional interactions between hydrogen bond donors and acceptors.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein residues.

π-π Stacking: Attractive, noncovalent interactions between aromatic rings.

For instance, molecular docking of thiazole derivatives into the LasR protein of P. aeruginosa revealed key hydrogen bonds and π-π interactions within the ligand-binding region. nih.gov In another study targeting tubulin polymerization, docking showed how 2,4-disubstituted thiazole derivatives could bind to the active site, providing a rationale for their cytotoxic activity. nih.gov

Target ClassExample Protein (PDB ID)SignificanceKey Interacting Residues for Thiazole Analogs
Protein Kinasep56lck (1QPC)Cancer, Autoimmune DiseasesHinge region residues, allosteric site residues. biointerfaceresearch.com
Bacterial TopoisomeraseDNA Gyrase B (6J90)Antibacterial AgentsResidues involved in H-bonding and hydrophobic interactions. nih.govresearchgate.net
Quorum Sensing ReceptorLasRAnti-pathogenicity AgentsResidues forming H-bonds and π-π interactions. nih.gov
Structural ProteinTubulinAnticancer AgentsResidues in the colchicine (B1669291) binding site. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

While molecular docking provides a static view of ligand binding, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements of atoms in a protein-ligand complex over time, providing insights into the stability of the binding mode and the conformational flexibility of both the ligand and the target. rsc.org

The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.govresearchgate.net Root Mean Square Fluctuation (RMSF) analysis can further pinpoint which parts of the protein or ligand are more flexible or rigid. rsc.org For thiazole derivatives, MD simulations have been used to confirm the stability of docked poses in targets like the LasR protein and DNA gyrase B, validating the initial docking results. nih.govnih.gov These simulations confirmed that despite minor conformational changes, the core interactions remained stable throughout the simulation. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction is a cost-effective method to evaluate these pharmacokinetic parameters early in the drug discovery pipeline. nih.govijprajournal.com

Computational tools are used to predict various physicochemical descriptors and pharmacokinetic properties. A common starting point is evaluating Lipinski's Rule of Five, which helps predict the potential for oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. biointerfaceresearch.comnih.gov Other important predictions include aqueous solubility, blood-brain barrier permeability, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com Studies on related pyridine and thiazole derivatives have used tools like SwissADME and PreADMET to calculate these properties, filtering out compounds with predicted poor pharmacokinetics. nih.govrjptonline.org

ADME ParameterDescriptionImportance in Drug Discovery
AbsorptionPredicted gastrointestinal absorption and cell permeability.Determines how well a drug is absorbed into the bloodstream, especially for oral administration. nih.gov
DistributionPrediction of plasma protein binding and blood-brain barrier penetration.Affects the amount of free drug available to reach the target site.
MetabolismPrediction of inhibition or substrate potential for CYP enzymes (e.g., CYP2D6, CYP3A4).Helps to anticipate drug-drug interactions and metabolic stability. mdpi.com
ExcretionRelated to clearance and half-life (often inferred from metabolism and other properties).Influences dosing frequency and potential for accumulation.
Drug-LikenessCompliance with rules like Lipinski's Rule of Five and Veber's Rule.Provides a general assessment of whether a compound has properties consistent with known oral drugs. biointerfaceresearch.com

Virtual Screening and Chemoinformatics Approaches for the Identification of Novel this compound Analogues with Desired Biological Profiles

Virtual screening (VS) is a powerful computational strategy used to search large libraries of chemical compounds to identify novel molecules that are likely to bind to a specific biological target. scispace.com Starting with a hit compound like this compound, VS can be used to discover analogues with potentially improved potency, selectivity, or pharmacokinetic properties.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of the target protein. Large compound libraries are docked into the active site, and molecules are ranked based on their predicted binding affinity. scispace.com

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this approach uses the structure of a known active ligand as a template. The search is based on chemical similarity, pharmacophore models, or Quantitative Structure-Activity Relationships (QSAR). nih.gov

These approaches have been successfully applied to scaffolds related to the title compound. For example, an innovative virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine (B132010) hit, rapidly expanding the chemical series and improving its biological activity. nih.gov Similarly, VS has been employed to discover novel thiazole-based inhibitors for targets such as SARS-CoV-2 Mpro and sirtuin 2 (SIRT2), demonstrating the utility of these methods in identifying promising new lead compounds. researchgate.netmdpi.com

Future Research Directions and Therapeutic Potential

Exploration of Undiscovered Biological Targets for 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole Analogues

While the thiazole (B1198619) scaffold is a component of numerous approved drugs, the full spectrum of biological targets for its many derivatives remains largely uncharted. nih.govrsc.org Analogues of this compound could be systematically evaluated to uncover novel mechanisms of action and therapeutic applications.

A primary strategy involves phenotypic screening , where libraries of analogues are tested against various cell lines or disease models to identify desired biological effects without a preconceived target. enamine.net This approach can reveal unexpected activities and pave the way for identifying novel drug targets. Once a bioactive analogue is identified, target deconvolution becomes crucial. Modern chemoproteomic techniques can effectively identify the molecular targets of small molecules. researchgate.netnih.govmdpi.com Methods such as affinity-based protein profiling (AfBPP) and thermal proteome profiling (TPP) allow for the identification of direct protein-drug interactions within a complex biological system. researchgate.netnih.gov

Given the prevalence of thiazole derivatives as kinase inhibitors, a focused exploration of their effects on the human kinome is warranted. rsc.orgresearchgate.net Many analogues could be potent and selective inhibitors of less-studied kinases involved in cancer, inflammation, or neurodegenerative diseases. nih.govresearchgate.net Beyond kinases, other enzyme families and receptor classes represent fertile ground for discovery.

Table 1: Potential Unexplored Target Classes for this compound Analogues

Target ClassRationale for ExplorationPotential Therapeutic Areas
Protein Kinases Thiazole is a well-established "privileged scaffold" for kinase inhibition. rsc.orgresearchgate.netOncology, Immunology, Neurology
Sirtuins (SIRTs) Thiazole-based compounds have been identified as SIRT2 inhibitors, suggesting potential activity against other sirtuin family members. mdpi.comMetabolic Disorders, Neurodegeneration, Cancer
DNA Gyrase/Topoisomerase Certain thiazole derivatives have shown inhibitory activity against bacterial DNA gyrase and human topoisomerase. researchgate.netInfectious Diseases, Oncology
Epigenetic Targets Exploration of effects on histone-modifying enzymes (e.g., HDACs, methyltransferases) could reveal novel anticancer activities.Oncology
Ion Channels Modulation of ion channels is a potential mechanism for activity in neurological and cardiovascular diseases.Neurology, Cardiology

Design and Synthesis of Multi-Target Directed Ligands Based on the this compound Scaffold

Complex multifactorial diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. nih.gov This has spurred the development of Multi-Target Directed Ligands (MTDLs), single molecules designed to interact with several targets simultaneously. The this compound scaffold, with its distinct pyridine (B92270) and thiazole moieties, is an excellent starting point for creating MTDLs.

The design strategy involves incorporating pharmacophoric features of known inhibitors for different targets into a single molecular framework. For example, in oncology, one could design an analogue that dually inhibits a protein kinase, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and a signaling pathway component like mTOR. nih.govnih.gov This could lead to a synergistic antitumor effect by simultaneously blocking tumor angiogenesis and cell proliferation. mdpi.com

Table 2: Hypothetical MTDL Strategies for this compound Derivatives

MTDL Target CombinationTherapeutic AreaDesign Rationale
EGFR / VEGFR-2OncologyCombine inhibition of tumor cell proliferation (EGFR) and angiogenesis (VEGFR-2). nih.gov
PI3K / mTOROncologyDual inhibition of a critical cancer survival and proliferation pathway. nih.gov
CDK2 / TopoisomeraseOncologyInduce cell cycle arrest and DNA damage simultaneously. researchgate.netmdpi.com
COX-2 / 5-LOXInflammationProvide broad-spectrum anti-inflammatory effects by inhibiting two key enzymes in the arachidonic acid cascade.

The synthesis of these MTDLs would require sophisticated organic chemistry techniques to link different pharmacophores to the core scaffold while maintaining the optimal spatial orientation for binding to each target.

Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These computational tools can be applied to accelerate the identification and optimization of novel this compound derivatives.

Virtual Screening: AI/ML models can be trained on existing data to screen vast virtual libraries of potential analogues, predicting their binding affinity for specific biological targets. This significantly reduces the time and cost associated with traditional high-throughput screening.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Structure-Activity Relationship (SAR) Analysis: ML algorithms can identify complex patterns in SAR data that may not be apparent to human researchers, providing deeper insights for lead optimization. orientjchem.org

Predictive Toxicology: AI models can predict potential toxicities of new derivatives early in the discovery process, helping to prioritize compounds with a higher likelihood of success in preclinical and clinical development.

By integrating AI/ML into the research pipeline, the discovery of potent and selective drug candidates based on this scaffold can be made more efficient and effective.

Development of Advanced Methodologies for the Scalable and Sustainable Synthesis of this compound and its Active Analogues

For any promising drug candidate to be viable, its synthesis must be scalable, cost-effective, and environmentally sustainable. Future research should focus on optimizing the synthesis of this compound and its derivatives.

Key areas for improvement include:

Green Chemistry: Replacing hazardous reagents and solvents with safer, more environmentally benign alternatives. This includes exploring biocatalysis or water-based reaction systems.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis can offer improved safety, efficiency, and scalability. Flow reactors provide better control over reaction parameters, often leading to higher yields and purities.

Catalysis: Developing novel catalysts (e.g., metal-organic frameworks, nanocatalysts) can improve reaction efficiency, reduce waste, and allow for milder reaction conditions.

Process Optimization: Employing Design of Experiments (DoE) and other statistical methods to systematically optimize reaction conditions (temperature, pressure, concentration) to maximize yield and minimize impurities.

A robust and sustainable synthetic route is essential for producing the large quantities of the active pharmaceutical ingredient (API) needed for late-stage preclinical studies and potential clinical trials.

Strategies for Preclinical Development of Promising this compound Derivatives

Once a lead candidate from the this compound series is identified, it must undergo rigorous preclinical evaluation to assess its potential for human clinical trials. This process involves a structured series of studies designed to establish the compound's pharmacological and toxicological profile.

The preclinical development pipeline would include:

Lead Optimization: Fine-tuning the chemical structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability, bioavailability).

In Vitro Pharmacology: Comprehensive characterization of the compound's mechanism of action, including its binding affinity, enzyme inhibition kinetics, and effects on cellular signaling pathways.

Pharmacokinetics (PK) and ADMET: Studying how the drug is absorbed, distributed, metabolized, and excreted in animal models. This helps determine the appropriate dosing regimen and identify potential drug-drug interactions.

In Vivo Efficacy Studies: Evaluating the therapeutic effect of the compound in relevant animal models of the target disease (e.g., tumor xenograft models for cancer).

Toxicology and Safety Pharmacology: A series of studies to identify any potential adverse effects of the compound on major organ systems. This includes acute and repeat-dose toxicity studies in at least two animal species.

Table 3: Key Stages in the Preclinical Development of a Promising Derivative

StageKey ActivitiesObjective
Discovery & Lead ID High-throughput screening, hit-to-lead chemistry, initial in vitro assays.Identify a potent and selective lead compound with a clear mechanism of action.
Lead Optimization Medicinal chemistry to improve potency, selectivity, and ADMET properties.Generate a preclinical candidate with a drug-like profile.
In Vivo Proof-of-Concept Efficacy studies in animal models of disease.Demonstrate therapeutic potential in a living system.
Preclinical Safety GLP toxicology studies, safety pharmacology.Establish a safety profile and determine a safe starting dose for human trials.
IND Submission Compilation of all data into an Investigational New Drug (IND) application.Gain regulatory approval to begin Phase 1 clinical trials.

Successful navigation of this preclinical pathway is a prerequisite for advancing a promising this compound derivative into clinical development for the ultimate benefit of patients.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of brominated thiazoles often involves coupling reactions between halogenated precursors and heterocyclic amines. For example, describes a method for synthesizing 2-bromo-4-phenyl-1,3-thiazole using 4-phenyl-2-aminothiazole, n-butyl nitrite, and CuBr in acetonitrile, achieving a 53% yield after purification. Similarly, highlights the use of solvents like chloroform and catalysts (e.g., K₂CO₃) for analogous thiazole derivatives. Optimization should employ statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches, as noted in . Key variables include solvent polarity, temperature (e.g., reflux at 333 K in ), and stoichiometric ratios of reactants.

Q. How can spectroscopic and crystallographic methods validate the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns and aromatic proton environments. For instance, reports thiazole proton signals at δ 8.16 ppm (s, 1H) and phenyl protons at δ 7.40–7.92 ppm.
  • X-ray Crystallography : Single-crystal studies (e.g., ) reveal bond angles, dihedral twists (e.g., 7.45° between thiazole and phenyl rings in ), and non-covalent interactions (e.g., π-π stacking).
  • Elemental Analysis : Verify purity by comparing calculated vs. experimental C/H/N/Br percentages (e.g., reports C: 45.09% vs. 45.02% theoretical).

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms () can model transition states and activation energies. For example, ICReDD’s approach combines computational screening with experimental validation to identify optimal Suzuki-Miyaura or Buchwald-Hartwig coupling conditions. Key parameters include electronic effects of the methoxy group (electron-donating) and bromine (leaving group propensity). Computational tools like Gaussian or ORCA can simulate frontier molecular orbitals to predict regioselectivity.

Q. How can researchers resolve contradictions in yield data from different synthetic protocols for this compound?

  • Methodological Answer : Contradictions often arise from variations in solvent, catalyst loading, or reaction time. recommends using multivariate analysis (e.g., ANOVA) to isolate critical factors. For example, shows how altering solvents (CHCl₃ vs. toluene) or catalysts (K₂CO₃ vs. piperidine) affects yields in benzimidazole-thiazole hybrids. Reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagents) and systematic parameter screening () can reconcile discrepancies.

Q. What pharmacological activities are associated with structural analogs of this compound?

  • Methodological Answer : Thiazole derivatives exhibit diverse bioactivities. notes that brominated thiazoles show anti-cancer (e.g., activity against SKRB-3 breast cancer cells), anti-HIV, and antimicrobial properties. highlights 6-bromo-2-aminobenzothiazole derivatives as anxiolytic and anti-diabetic agents. To evaluate the target compound, use in vitro assays (e.g., kinase inhibition, cytotoxicity screens) and molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like mGluR5 ( ) or viral proteases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.